Uracil-6-D1
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Overview
Description
Uracil-6-D1 is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA Uracil is known for its role in the genetic code, where it pairs with adenine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-substituted uracil derivatives, including Uracil-6-D1, involves various methods. One common approach is the introduction of substituents at the sixth position of the uracil ring. This can be achieved through:
Lithiation: Introducing an arylsulfanyl group into uracil by lithiation.
Nucleophilic Substitution: Introducing an aryl sulfanyl group into uracil by nucleophilic substitution of the halogen in 6-chloropyrimidines.
Grignard Reaction: Reacting the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. One-pot synthesis processes using a single solvent are often employed to produce uracil derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
Uracil-6-D1 can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reacting with reducing agents to form reduced derivatives.
Substitution: Undergoing nucleophilic substitution reactions, particularly at the sixth position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as bromine (Br2) in different solvents like water, dimethyl sulfoxide (DMSO), n-octanol, and chloroform.
Reducing Agents: Various reducing agents depending on the desired product.
Nucleophiles: Such as arylsulfanyl groups introduced through lithiation or nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can lead to brominated uracil derivatives .
Scientific Research Applications
Uracil-6-D1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of antiviral agents and other pharmaceuticals.
Mechanism of Action
The mechanism of action of Uracil-6-D1 involves its interaction with DNA and RNA. It can be incorporated into DNA, leading to mutations and disruptions in DNA synthesis and repair. This is particularly relevant in its use as an antineoplastic agent, where it inhibits DNA synthesis and function by binding to guanine and cytosine moieties .
Comparison with Similar Compounds
Uracil-6-D1 can be compared with other similar compounds, such as:
Thymine: A methylated form of uracil found in DNA.
Cytosine: Another pyrimidine nucleobase found in DNA and RNA.
5-Fluorouracil: A fluorinated derivative of uracil used as an antineoplastic agent.
Properties
Molecular Formula |
C4H4N2O2 |
---|---|
Molecular Weight |
113.09 g/mol |
IUPAC Name |
6-deuterio-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i2D |
InChI Key |
ISAKRJDGNUQOIC-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C1=CC(=O)NC(=O)N1 |
Canonical SMILES |
C1=CNC(=O)NC1=O |
Origin of Product |
United States |
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